2-Chloropyrido[2,3-d]pyrimidine
CAS No.: 1060816-71-8
Cat. No.: VC2688935
Molecular Formula: C7H4ClN3
Molecular Weight: 165.58 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloropyrido[2,3-d]pyrimidine - 1060816-71-8](/images/structure/VC2688935.png)
Specification
CAS No. | 1060816-71-8 |
---|---|
Molecular Formula | C7H4ClN3 |
Molecular Weight | 165.58 g/mol |
IUPAC Name | 2-chloropyrido[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C7H4ClN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H |
Standard InChI Key | HDIKBNMPLHFNKZ-UHFFFAOYSA-N |
SMILES | C1=CC2=CN=C(N=C2N=C1)Cl |
Canonical SMILES | C1=CC2=CN=C(N=C2N=C1)Cl |
Introduction
Structural Characteristics and Chemical Properties
Structural Features
2-Chloropyrido[2,3-d]pyrimidine (C7H4ClN3) is a heterocyclic compound consisting of a fused ring system where a pyridine ring is attached to a pyrimidine ring with a chlorine substituent at the 2-position. This structural arrangement provides unique reactivity and biological properties that make it valuable in medicinal chemistry .
Physical and Chemical Properties
The compound 2-Chloropyrido[2,3-d]pyrimidine has the following physical and chemical properties that define its characteristics and applications:
Property | Value |
---|---|
Molecular Formula | C7H4ClN3 |
Molecular Weight | 165.58 g/mol |
CAS Registry Number | 1060816-71-8 |
European Community (EC) Number | 818-898-5 |
DSSTox Substance ID | DTXSID50731933 |
Creation Date | 2012-08-20 |
Last Modified | 2025-03-08 |
These properties have been documented in the PubChem database, which provides comprehensive information about this compound's structural and physical characteristics .
Hazard Statement | Description | Warning Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral |
H315 | Causes skin irritation | Skin corrosion/irritation |
H319 | Causes serious eye irritation | Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |
The safety data for this compound includes recommended precautionary statements such as P261, P264, P270, P271, P280, and several others relating to handling, storage, and disposal protocols .
Synthesis Methodologies
Related Chlorinated Derivatives
The synthesis of 2,4-dichloropyrido[2,3-d]pyrimidine, a closely related compound, has been reported to start from 2-aminonicotinic acid via 2,4-dihydroxypyrido[2,3-d]pyrimidine following the Robin and Hitchings method . This synthetic approach could potentially be modified to selectively obtain the 2-chloro derivative.
It is worth noting that 2,4-dichloropyrido[2,3-d]pyrimidine exhibits differential reactivity at positions 2 and 4, with position 4 being more reactive than position 2, as in simple pyrimidinic systems . This reactivity profile could be exploited for selective functionalization to obtain 2-Chloropyrido[2,3-d]pyrimidine.
Alternative Synthesis Path
A relevant synthetic pathway described in the literature involves starting from 2-chloropyridine-3-carboxylic acid, which undergoes esterification, nucleophilic aromatic substitution, and amide formation, followed by ring closure . While this specific method was reported for the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, it provides valuable insights into potential synthetic strategies for 2-Chloropyrido[2,3-d]pyrimidine.
Biological Activities and Medicinal Applications
Anticancer Properties
The pyrido[2,3-d]pyrimidine scaffold, to which 2-Chloropyrido[2,3-d]pyrimidine belongs, has shown significant anticancer and antiproliferative properties . Compounds containing this core structure have been investigated as potential inhibitors of various cancer-related targets, including:
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Tyrosine kinases
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Extracellular regulated protein kinases (ABL kinase)
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Phosphatidylinositol-3 kinase
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Mammalian target of rapamycin (mTOR)
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p38 mitogen-activated protein kinases
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BCR-ABL
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Dihydrofolate reductase
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Cyclin-dependent kinases
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Phosphodiesterases
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KRAS
The ability to interact with these targets makes 2-Chloropyrido[2,3-d]pyrimidine and its derivatives valuable scaffolds in the development of anticancer therapies.
Structure-Activity Relationships
Recent research has focused on understanding the structure-activity relationships of pyrido[2,3-d]pyrimidine derivatives. For instance, studies have shown that modifications at positions 2 and 4 of the pyrimidine ring can significantly influence the biological activity of these compounds . The distribution of substituents at these positions varies considerably among bioactive compounds, with nitrogen substituents being predominant at position 2 (75.55%) and hydrogen atoms being common at position 4 (78.10%) .
Package Size | Price (USD) | Availability |
---|---|---|
0.5g | $230.00 | In Stock |
1g | $395.00 | In Stock |
The product is offered with a purity exceeding 95% and is supplied with appropriate safety documentation .
Applications in Chemical Research
The relatively high price point of this compound reflects its specialized nature and importance as a building block in medicinal chemistry research. Its commercial availability facilitates its use in drug discovery programs, particularly those focused on developing novel anticancer agents and enzyme inhibitors.
Analytical Characterization Methods
Mass Spectrometry
Mass spectrometry represents an essential analytical technique for the characterization of 2-Chloropyrido[2,3-d]pyrimidine and related compounds. Studies on pyrido[2,3-d]pyrimidines have documented mass spectral profiles, including base peaks and metastable peaks, which provide valuable reference data for structural confirmation .
Spectroscopic Analysis
The structural characterization of pyrido[2,3-d]pyrimidine derivatives typically employs a combination of spectroscopic techniques. For related compounds, infrared (IR) spectroscopy has been used to identify characteristic functional groups, such as amino groups (NH2), nitrile groups (CN), and carbonyl groups (CO) .
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with 1H NMR signals revealing characteristic patterns for aromatic protons and substituent groups. For instance, in related compounds, aromatic protons often appear as doublets with specific coupling constants, while functional groups like amino groups produce distinctive singlet signals that exchange with D2O .
Recent Advances in Pyrido[2,3-d]pyrimidine Research
Novel Synthetic Approaches
Recent research has expanded the synthetic methodologies for pyrido[2,3-d]pyrimidines, with a focus on developing more efficient and selective procedures. For example, a direct synthesis approach for new series of pyrido[2,3-d]pyrimidine derivatives has been reported, involving the cyclization of N-cyclohexyl derivatives with cyanoacetamide to form o-aminonicotinonitrile intermediates, which then undergo acylation or thio acylation followed by intramolecular heterocyclization .
Cytotoxicity Studies
Several pyrido[2,3-d]pyrimidine derivatives have shown remarkable cytotoxicity against cancer cell lines. Recent studies have reported compounds with IC50 values as low as 0.57 μM against MCF-7 cells (breast cancer) and 1.13 μM against HepG2 cells (liver cancer) . These findings underscore the potential of this class of compounds, including 2-Chloropyrido[2,3-d]pyrimidine, in cancer therapy research.
Structure-Based Drug Design Considerations
Pharmacophore Features
The pyrido[2,3-d]pyrimidine scaffold provides several pharmacophore features that contribute to its biological activities:
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The nitrogen atoms in the pyrimidine and pyridine rings serve as hydrogen bond acceptors
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The aromatic rings create hydrophobic interaction surfaces
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The chlorine substituent at position 2 can form halogen bonds and influence electron distribution
These structural features can be exploited in rational drug design to develop compounds with optimized interactions with biological targets.
Biopharmaceutical Properties
Studies on related pyrido[2,3-d]pyrimidine derivatives have revealed significant variations in their biopharmaceutical properties. For instance, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones show a broad range of solubility values in fasted state simulated intestinal fluid (from 12.6 μM to 13.8 mM), Caco-2 permeability coefficients (from 1.2 × 10^(-6) cm/s to 90.7 × 10^(-6) cm/s), and predicted human in vivo intrinsic clearance values (from 0 to 159 ml/min/kg) . These variations demonstrate the potential for optimizing the drug-like properties of compounds derived from 2-Chloropyrido[2,3-d]pyrimidine through structural modifications.
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